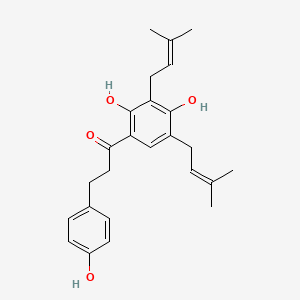
Gancaonin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gancaonin J is a natural compound belonging to the class of flavonoids, specifically dihydrochalcones and glicophenones. It is primarily derived from the plant Glycyrrhiza pallidiflora . The compound has garnered attention due to its various biological activities, including antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin J involves several steps, starting from basic flavonoid structuresSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the extraction from Glycyrrhiza pallidiflora remains the primary method. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Gancaonin J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Gancaonin J has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoids.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: Used in the development of natural antibacterial agents for various applications.
Mechanism of Action
The mechanism of action of Gancaonin J involves its interaction with bacterial cell membranes, leading to increased permeability and eventual cell death. It also inhibits key enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects . The compound targets pathways such as the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Gancaonin N: Another prenylated isoflavone with similar anti-inflammatory properties.
Liquiritigenin: A flavanone with estrogenic and cytotoxic activities.
Isobavachin: A prenylflavanone known for its antibacterial effects.
Uniqueness
Gancaonin J stands out due to its unique combination of antibacterial and anti-inflammatory properties. Its ability to target multiple pathways makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H30O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C25H30O4/c1-16(2)5-10-19-15-22(25(29)21(24(19)28)13-6-17(3)4)23(27)14-9-18-7-11-20(26)12-8-18/h5-8,11-12,15,26,28-29H,9-10,13-14H2,1-4H3 |
InChI Key |
DTKWEYKKOWIPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C(=O)CCC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


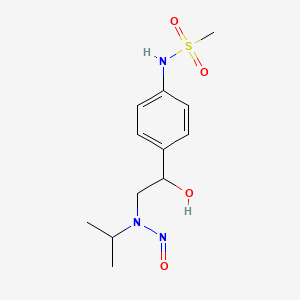
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
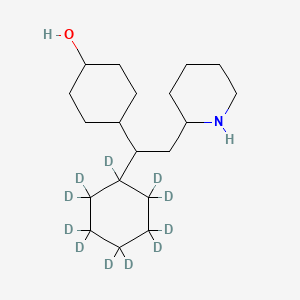

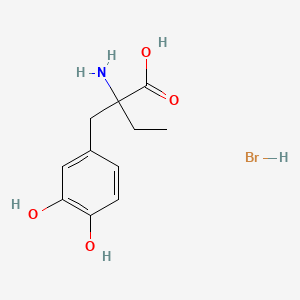
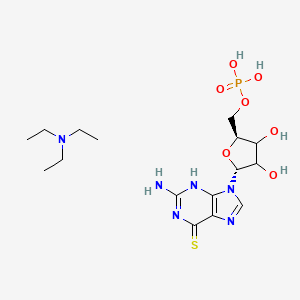

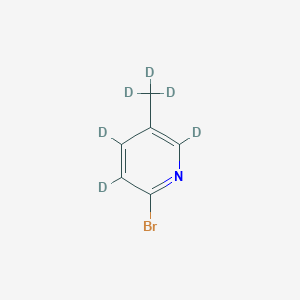
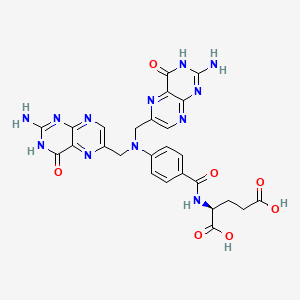
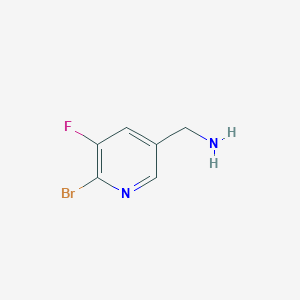
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
